4-(Decyloxy)-2-fluorobenzoic acid
Overview
Description
Cephalosporanic acid, 7-amino, is a core chemical structure used in the synthesis of cephalosporin antibiotics. This compound is derived from cephalosporin C, a natural antibiotic produced by the fungus Cephalosporium acremonium. Cephalosporins are a large group of β-lactam antibiotics that are closely related to penicillins and are used to treat a wide range of bacterial infections .
Mechanism of Action
Target of Action
4-(Decyloxy)-2-fluorobenzoic acid is a type of hydrogen-bonded nematic liquid crystal (HBLC) . The primary targets of this compound are the mesogenic substances in the liquid crystal mixtures . These substances are responsible for the unique configurations and properties of liquid crystals .
Mode of Action
The compound interacts with its targets through the formation of hydrogen bonds . This interaction results in the formation of complexes exhibiting rich phase polymorphism . The hydrogen bonds enable various mesogenic and non-mesogenic compounds to form these complexes .
Biochemical Pathways
It is known that the compound plays a role in the phase transition properties of the mixtures of hblc . This involves changes in the thermal and optical properties of the mixtures .
Pharmacokinetics
It is known that the compound exhibits certain adme (absorption, distribution, metabolism, and excretion) properties common to other hblcs . The compound’s bioavailability is influenced by these properties, but specific details are currently unavailable.
Result of Action
The action of this compound results in the formation of smectic and nematic phase transitions in binary mixtures . The phase transition temperature values of the mixtures increase with the increasing heating rate . The compound also affects the optical transmittance of these mixed HBLCs .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors such as temperature . For instance, the phase transition temperature values of the mixtures containing the compound increase with the increasing heating rate . The compound’s optical transmittance properties are also affected by temperature variations .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cephalosporanic acid, 7-amino, can be synthesized through both chemical and enzymatic methods. The chemical method involves the deacylation of cephalosporin C using toxic reagents, while the enzymatic method uses enzymes such as D-amino acid oxidase and glutaryl acylase to achieve the same result . The enzymatic method is preferred due to its environmental friendliness and efficiency.
Industrial Production Methods: In industrial settings, cephalosporanic acid, 7-amino, is typically produced through the enzymatic conversion of cephalosporin C. This process involves the use of recombinant strains of Acremonium chrysogenum that express cephalosporin C acylase, allowing for the direct conversion of cephalosporin C to cephalosporanic acid, 7-amino .
Chemical Reactions Analysis
Types of Reactions: Cephalosporanic acid, 7-amino, undergoes various chemical reactions, including acylation, oxidation, and substitution. These reactions are essential for the synthesis of different cephalosporin derivatives.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include various cephalosporin antibiotics such as cefotaxime and cefpodoxime proxetil .
Scientific Research Applications
Cephalosporanic acid, 7-amino, has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It serves as a key intermediate in the synthesis of semi-synthetic cephalosporins, which are widely used antibiotics . Additionally, it is used in the development of new antibiotics with improved efficacy and reduced resistance .
Comparison with Similar Compounds
- Penicillin G
- Cephalothin
- Cefazolin
- Cefotaxime
- Cefpodoxime proxetil
Properties
IUPAC Name |
4-decoxy-2-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FO3/c1-2-3-4-5-6-7-8-9-12-21-14-10-11-15(17(19)20)16(18)13-14/h10-11,13H,2-9,12H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDJHFSYERDQGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=CC(=C(C=C1)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371573 | |
Record name | 4-N-decyloxy-2-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106316-02-3 | |
Record name | 4-(Decyloxy)-2-fluorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106316-02-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-N-decyloxy-2-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 4-(decyloxy)-2-fluoro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.787 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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